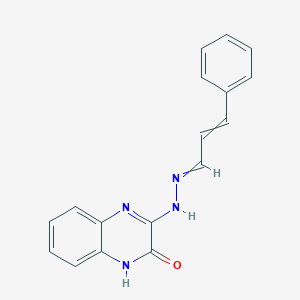

3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone

Description

3-Phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone is a quinoxaline-derived hydrazone compound characterized by a conjugated acrylaldehyde moiety linked to a 3-oxo-3,4-dihydroquinoxaline scaffold via a hydrazone bridge. Quinoxaline derivatives are nitrogen-containing heterocycles with broad applications in medicinal chemistry, materials science, and organic synthesis due to their electron-deficient aromatic system and ability to participate in diverse reactions .

Properties

IUPAC Name |

3-(2-cinnamylidenehydrazinyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c22-17-16(19-14-10-4-5-11-15(14)20-17)21-18-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBWHGDBFKIOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone (CAS No. 338419-76-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a sirtuin modulator. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone is , with a molecular weight of approximately 264.28 g/mol. The compound features a hydrazone functional group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H12N2O2 |

| Molecular Weight | 264.28 g/mol |

| CAS Number | 338419-76-4 |

Sirtuin Modulation

Research indicates that compounds similar to 3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone can act as sirtuin modulators . Sirtuins are a family of proteins that play critical roles in cellular regulation, including aging and inflammation. The modulation of sirtuins can influence various biological pathways, potentially leading to increased lifespan and improved metabolic health .

Antioxidant Properties

The compound exhibits antioxidant activity , which is crucial for combating oxidative stress in cells. Oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders. The antioxidant properties may arise from the hydrazone structure, which can scavenge free radicals effectively .

Case Studies and Research Findings

- In Vitro Studies :

- Mechanistic Insights :

- Therapeutic Applications :

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through the condensation reaction of 3-phenylacrylaldehyde with hydrazone derivatives. The resulting product is characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research has shown that derivatives of 3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone exhibit significant antimicrobial properties. Studies have indicated that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, compounds derived from similar structures have demonstrated activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. For example, derivatives have shown promising results against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Sirtuin Modulation

Recent research has explored the role of similar compounds as sirtuin modulators, which are implicated in aging and metabolic regulation. The modulation of sirtuins by these compounds may offer therapeutic avenues for age-related diseases and metabolic disorders .

Case Studies

Chemical Reactions Analysis

General Reaction Protocol

-

Reactants :

-

Hydrazide precursor : A derivative of 3-oxo-3,4-dihydro-2-quinoxaline (e.g., 3-oxo-3,4-dihydro-2-quinoxalinyl hydrazide).

-

Aldehyde : 3-Phenylacrylaldehyde (C₉H₈O).

-

-

Conditions :

-

Procedure :

Example Reaction Conditions

Mechanistic Insights

Hydrazone formation involves nucleophilic attack by the hydrazide’s NH group on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N bond. The reaction is pH-dependent, with acidic conditions often favoring imine formation.

Key Factors Influencing Yield

-

Stability of intermediates : Acylhydrazones are generally more stable than alkylhydrazones due to electron-withdrawing effects of carbonyl groups .

-

Solvent choice : Polar aprotic solvents (e.g., DMSO) or ethanol facilitate condensation, while inert atmospheres (e.g., nitrogen) may enhance reaction efficiency .

-

Catalysts : Potassium hydroxide (KOH) or sodium acetate can act as base catalysts in some protocols .

Purification and Characterization

-

Workup : After reflux, the reaction mixture is quenched with water, extracted with organic solvents (e.g., ethyl acetate), and dried over MgSO₄ .

-

Purification : Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) or recrystallization from ethanol or methanol .

-

Analytical data :

Related Compounds and Variants

-

Substituted analogs : Replacing 3-phenylacrylaldehyde with other aromatic aldehydes (e.g., 4-chlorobenzaldehyde) alters reactivity and yield .

-

Quinoxaline derivatives : The 3,4-dihydro-2-quinoxalinyl moiety can interact with diazonium salts or undergo azo-coupling reactions, expanding synthetic routes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of quinoxaline derivatives, which vary in substituents and functional groups. Below is a detailed comparison with structurally or functionally related compounds, supported by synthetic and analytical data from literature.

Structural Analogues

2.1.1. 1,3-Diaryl-2-(3-oxo-3,4-dihydro-2-quinoxalinyl)-1,3-propanediones (e.g., Compounds 3af, bd, bf)

- Structure: These derivatives feature a 1,3-propanedione core flanked by aryl groups and a 3-oxoquinoxaline moiety.

- Synthesis : Synthesized via condensation of 4-aroyl-2,3-furandiones with 1,2-phenylenediamines under mild conditions .

- Key Differences: Unlike the hydrazone, these compounds lack the hydrazine bridge and instead possess a diketone group, which influences their electronic properties and reactivity. Alkaline treatment of these propanediones yields 3-aroylmethyl-2(1H)-quinoxalinones (e.g., Compounds 4af, bd, bf), highlighting their susceptibility to base-mediated rearrangement .

2.1.2. Ethyl 3-Aryl-3-oxo-2-(2-oxo-1,2-dihydro-2-quinoxalinyl)propanoates (e.g., Compounds 3cd, ce)

- Structure: These esters combine a propanoate backbone with a 2-oxoquinoxaline group.

- Synthesis : Derived from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1,2-phenylenediamines .

- Key Differences : The ester group introduces distinct solubility and hydrolytic stability compared to the hydrazone’s imine linkage. These compounds are more lipophilic, which may affect their bioavailability.

Functional Analogues

2.2.1. Quinoxaline Hydrazones with Alternative Substituents

- Example: Hydrazones derived from 2-quinoxalinecarboxaldehyde.

- Comparison: Such hydrazones exhibit strong chelating properties toward transition metals (e.g., Cu²⁺, Fe³⁺), a trait likely shared by 3-phenylacrylaldehyde N-(3-oxoquinoxalinyl)hydrazone due to its analogous hydrazine and carbonyl groups. However, the acrylaldehyde moiety in the latter may enhance π-stacking interactions in supramolecular assemblies.

2.2.2. Biologically Active Quinoxalines

- Example: Brimonidine (a 2-quinoxalinamine derivative used in glaucoma treatment).

Research Findings and Implications

- Reactivity : The hydrazone’s N–N bond and conjugated system may facilitate photoinduced electron transfer, making it a candidate for optoelectronic materials.

- Biological Potential: Structural parallels to antimicrobial quinoxalines suggest untapped therapeutic utility, though specific studies are needed .

- Synthetic Challenges: Unlike propanediones and propanoates, the hydrazone’s synthesis likely requires precise stoichiometry to avoid side reactions (e.g., overcondensation).

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone?

The compound is synthesized via condensation reactions under reflux conditions. For example, a mixture of α-chlorobenzylidene phenylhydrazine and triethylamine in tetrahydrofuran (THF) is reacted with 3-styryl-quinoxalin-2-one under reflux for 48 hours. Post-reaction purification involves filtration of inorganic salts and recrystallization from ethanol . Optimization of reaction time, solvent choice (e.g., THF vs. DMF), and stoichiometric ratios of reagents (e.g., triethylamine as a base) is critical for yield improvement.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Characterization relies on multimodal spectral analysis:

- IR spectroscopy identifies functional groups (e.g., C=O, N-H stretches).

- ¹H/¹³C NMR resolves proton environments and confirms hydrazone linkage.

- Mass spectrometry verifies molecular weight and fragmentation patterns. Advanced studies may employ X-ray crystallography to elucidate crystal packing, intramolecular hydrogen bonds (e.g., C—H⋯O), and dihedral angles between aromatic rings (e.g., 58.27° between phenylbenzohydrazide groups) .

Q. What solvents and concentrations are optimal for preparing stock solutions of related hydrazone derivatives?

Dimethylformamide (DMF) is frequently used for dissolving hydrazone derivatives (e.g., 1 × 10⁻² mol/dm³ solutions). For metal-coordination studies, dilute nitric acid (1:1) is added to aqueous cobalt(II) nitrate solutions to stabilize divalent ions, as seen in analogous studies .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and biological activity?

The quinoxalinyl moiety’s planarity (deviation ≤0.0455 Å) and substituent dihedral angles (e.g., 82.58° between pyrazole and quinoxaline rings) dictate intermolecular interactions. Intramolecular hydrogen bonds (e.g., C—H⋯O) enhance stability, while bulky phenyl groups may hinder binding to biological targets. Computational modeling of these parameters can predict pharmacokinetic properties .

Q. What strategies resolve contradictions in reported spectral data or reaction yields for this compound?

Discrepancies in yields (e.g., 81% vs. lower values) often arise from variations in:

- Catalyst systems : PdCl₂(PPh₃)₂/PCy₃ in Suzuki couplings improves cross-coupling efficiency .

- Reaction duration : Extended reflux periods (e.g., 48 hours) enhance conversion but risk decomposition.

- Purification methods : Recrystallization solvents (ethanol vs. DMF) affect purity and crystal quality .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking studies leverage X-ray crystallographic data (e.g., quinoxaline ring planarity, hydrogen-bonding motifs) to model binding to kinase proteins or inflammatory mediators. Density functional theory (DFT) calculations assess frontier molecular orbitals to predict redox behavior and charge-transfer interactions .

Q. What mechanistic insights explain the compound’s selectivity in metal-ion coordination?

The hydrazone’s N and O donor atoms enable chelation with transition metals (e.g., Co²⁺). Studies using standardized cobalt(II) solutions (1 × 10⁻² mol/dm³) reveal stoichiometric dependencies via UV-Vis titration. Competing ligands (e.g., thiocyanate) may alter coordination geometry, as observed in analogous hydrazone-metal complexes .

Methodological Recommendations

- Synthetic Optimization : Screen bases (e.g., triethylamine vs. DBU) and solvents (THF vs. DMF) to balance reactivity and solubility .

- Data Validation : Cross-reference NMR shifts with calculated values (e.g., using ChemDraw) to confirm assignments .

- Biological Assays : Prioritize kinase inhibition assays (IC₅₀ determination) and antimicrobial susceptibility testing (MIC values) based on quinoxalinone bioactivity precedents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.